CID 21425825

Description

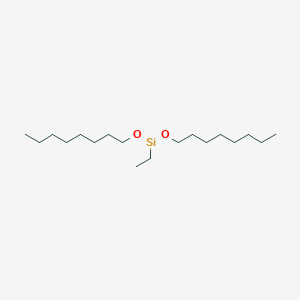

CID 21425825 (Chemical Identifier in PubChem) is a compound referenced in the context of vacuum-distilled fractions of an essential oil (CIEO) and characterized via GC-MS . Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) suggest it belongs to a class of oxygenated terpenoids or aromatic derivatives, given the chromatographic and spectral profiling methods used .

Properties

Molecular Formula |

C18H39O2Si |

|---|---|

Molecular Weight |

315.6 g/mol |

InChI |

InChI=1S/C18H39O2Si/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |

InChI Key |

GXCHJUJMYSMUGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[Si](CC)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[bis(octyloxy)]silane typically involves the reaction of ethylsilane with octanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of Ethyl[bis(octyloxy)]silane involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl[bis(octyloxy)]silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the silane to simpler silanes or siloxanes.

Substitution: Nucleophilic substitution reactions are common, where the octyloxy groups can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes or siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Ethyl[bis(octyloxy)]silane has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Ethyl[bis(octyloxy)]silane involves the hydrolysis of the silane to form silanols, which then react with surface hydroxyl groups to form strong Si-O-Si linkages. This process is facilitated by the presence of water or moisture on the surface. The resulting siloxane network provides enhanced adhesion and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 21425825 with structurally or functionally analogous compounds based on PubChem entries and experimental data from referenced studies.

Table 1: Key Properties of this compound and Similar Compounds

Structural and Functional Comparisons

Oscillatoxin Derivatives (CID 101283546, 185389) Structural Similarity: Unlike this compound (terpenoid-like), oscillatoxins are macrocyclic lactones with extended alkyl chains and nitrogen/oxygen heteroatoms . Functional Contrast: Oscillatoxins exhibit cytotoxicity and antifungal activity, while this compound’s role in essential oils suggests antioxidative or aromatic properties .

Piperazine Derivatives (CID 57416287)

- Synthetic Utility : CID 57416287 is a piperazine-based intermediate used in drug synthesis (e.g., antipsychotics), whereas this compound is naturally occurring .

- Polarity : The piperazine derivative’s higher solubility (0.61 mol/L) contrasts with this compound’s likely lipophilic nature, inferred from its presence in essential oil fractions .

Thiazole Derivatives (CID 2049887)

- Bioactivity : CID 2049887 shows antimicrobial activity due to its thiazole ring and fluorine substituent, a feature absent in this compound .

- Synthetic Pathways : CID 2049887 is synthesized via bromination and thiourea reactions, whereas this compound is isolated via vacuum distillation .

Methodological Considerations

- Analytical Techniques : this compound was characterized using GC-MS, while oscillatoxins and synthetic analogs relied on NMR and LC-MS for structural elucidation .

- Data Limitations : Direct comparisons are hindered by incomplete physicochemical data for this compound, highlighting the need for additional studies (e.g., elemental analysis, X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.